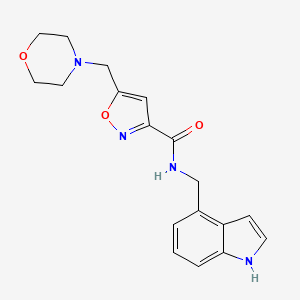
3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-5-iodo-2-furyl)-2-cyano-N-(3,4-dimethylphenyl)acrylamide, commonly known as BIFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIFA is a heterocyclic compound that contains both bromine and iodine atoms, making it a useful building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of BIFA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. BIFA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. BIFA has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
BIFA has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BIFA can induce apoptosis, or programmed cell death, in cancer cells. BIFA has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that BIFA can reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BIFA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. BIFA is also relatively inexpensive compared to other compounds with similar properties. However, BIFA has some limitations for lab experiments, including its low solubility in water and some organic solvents. BIFA can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BIFA. One area of research is the development of new synthetic methods for BIFA and its derivatives. Another area of research is the investigation of the mechanism of action of BIFA and its derivatives. This could lead to the development of new drugs that target specific enzymes or proteins in cancer cells. Additionally, BIFA could be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or fluorescent dyes.
Méthodes De Synthèse
The synthesis of BIFA involves the reaction of 4-bromo-5-iodo-2-furaldehyde and N-(3,4-dimethylphenyl)acrylamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation, which leads to the formation of BIFA. The yield of BIFA can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
BIFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BIFA has been shown to exhibit anticancer, antitumor, and antifungal activities. BIFA has also been used as a building block for the synthesis of other compounds, such as fluorescent dyes and liquid crystals. In organic synthesis, BIFA has been used as a key intermediate for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
(Z)-3-(4-bromo-5-iodofuran-2-yl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrIN2O2/c1-9-3-4-12(5-10(9)2)20-16(21)11(8-19)6-13-7-14(17)15(18)22-13/h3-7H,1-2H3,(H,20,21)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGMBCLYNSQEQI-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(O2)I)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=C(O2)I)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)



![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)

![N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5028219.png)
![1-[(phenylthio)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5028227.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)